Zinc arsenide

Catalog No.
S1510488
CAS No.
12006-40-5
M.F
Zn3As2
As2Zn3
M. Wt
346 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc arsenide

CAS Number

12006-40-5

Product Name

Zinc arsenide

Molecular Formula

Zn3As2
As2Zn3

Molecular Weight

346 g/mol

InChI

InChI=1S/2As.3Zn

InChI Key

RHKSESDHCKYTHI-UHFFFAOYSA-N

SMILES

[Zn].[Zn]=[As].[Zn]=[As]

Canonical SMILES

[Zn].[Zn]=[As].[Zn]=[As]

The exact mass of the compound Zinc arsenide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Zinc arsenide (Zn3As2, CAS 12006-40-5) is a high-mobility, p-type II-V semiconductor characterized by a narrow direct bandgap of approximately 1.0 eV and a tetragonal crystal structure at room temperature. As an earth-abundant material, it is primarily procured as a high-purity precursor for near-infrared (NIR) optoelectronics, photodetectors, and thermoelectric solid solutions. Unlike mainstream III-V materials, Zn3As2 offers unique structural anisotropy and anomalously low lattice thermal conductivity (~0.012 W/cm·°C), making it a critical component in the synthesis of topological Dirac semimetal alloys and specialized heterostructures. Its commercial availability in high-purity formats (e.g., 99.999% trace metals basis) ensures the stringent defect control required for advanced epitaxial growth and nanowire fabrication .

Substituting Zn3As2 with closely related materials severely compromises processability and device performance. Attempting to use the alternate stoichiometry zinc diarsenide (ZnAs2) introduces severe manufacturing challenges, as ZnAs2 sublimes incongruently, leading to stoichiometric drift during vapor-phase epitaxy, whereas Zn3As2 sublimes congruently to ensure reproducible precursor transfer [1]. Furthermore, replacing Zn3As2 with the structurally similar zinc phosphide (Zn3P2) shifts the bandgap from 1.0 eV to 1.5 eV, completely extinguishing its utility in near-infrared photodetection and emission[2]. Finally, while cadmium arsenide (Cd3As2) shares similar crystal structures and offers Dirac semimetal properties, its extreme toxicity and different band topology make it an unsuitable direct substitute, instead requiring Zn3As2 as an alloying agent to tune the topological phase transition and manage thermal conductivity [3].

Vapor-Phase Processability: Congruent Sublimation for Epitaxial Reproducibility

In vapor-phase manufacturing processes such as Metal-Organic Vapor Phase Epitaxy (MOVPE) or closed-space sublimation, precursor stability is paramount. Thermodynamic evaluations demonstrate that α-Zn3As2 sublimes congruently, meaning the vapor phase maintains the exact stoichiometry of the solid. In direct contrast, the comparator ZnAs2 sublimes incongruently, leading to arsenic depletion and phase separation during heating [1]. This fundamental thermodynamic difference ensures that Zn3As2 can be reliably used as a source material for thin-film and nanowire growth without the complex partial-pressure compensations required for ZnAs2.

Evidence DimensionSublimation behavior and phase stability
Target Compound DataZn3As2 (Congruent sublimation, stable stoichiometric vapor transfer)
Comparator Or BaselineZnAs2 (Incongruent sublimation, phase separation)
Quantified DifferenceZn3As2 maintains exact stoichiometric ratio in vapor; ZnAs2 does not.
ConditionsVapor pressure ranges up to 800 Torr and temperatures up to 1170 K

Congruent sublimation drastically reduces batch-to-batch variability and defect densities during the procurement and use of chemical vapor deposition precursors.

Near-Infrared Optoelectronic Targeting: 1.0 eV Direct Bandgap

The selection between II-V semiconductors for optoelectronics relies heavily on their absorption edges. Optical absorption spectroscopy confirms that bulk and nanowire Zn3As2 possess a direct bandgap of 1.0 eV at room temperature. Conversely, the structurally analogous zinc phosphide (Zn3P2) exhibits a significantly wider direct bandgap of 1.5 eV[1]. This 0.5 eV difference restricts Zn3P2 strictly to visible-light applications, whereas Zn3As2 is uniquely positioned for near-infrared emission and photodetection, showing a sharp absorption onset at ~1.0 eV [1].

Evidence DimensionDirect optical bandgap (Eg)
Target Compound DataZn3As2 (~1.0 eV at 300 K)
Comparator Or BaselineZn3P2 (~1.5 eV at 300 K)
Quantified Difference0.5 eV lower bandgap for Zn3As2, shifting absorption from visible to near-infrared.
ConditionsRoom temperature (300 K) optical absorption and photoluminescence spectroscopy

Buyers developing IR detectors, cut-off filters, or narrow-gap heterostructures must procure Zn3As2 to achieve the necessary low-energy absorption edge that Zn3P2 cannot provide.

Thermoelectric Solid Solutions: Anomalously Low Lattice Thermal Conductivity

In the development of advanced thermoelectric materials and topological semimetals, Zn3As2 is utilized as a critical alloying end-member with Cd3As2. Zn3As2 exhibits an anomalously low room-temperature lattice thermal conductivity of 0.012 W/cm·°C, which is comparable to or lower than that of Cd3As2 (≤0.014 W/cm·°C) [1]. By alloying Zn3As2 with Cd3As2 to form (Cd1-xZnx)3As2, researchers can systematically tune the band structure from a 3D Dirac semimetal to a trivial band insulator while maintaining exceptionally low thermal conductivity. This allows for the precise optimization of the thermoelectric figure of merit (ZT) and the reduction of cadmium-related toxicity[1].

Evidence DimensionRoom-temperature lattice thermal conductivity
Target Compound DataZn3As2 (0.012 W/cm·°C)
Comparator Or BaselineCd3As2 (≤0.014 W/cm·°C)
Quantified DifferenceZn3As2 provides a ~14% lower baseline lattice thermal conductivity while enabling non-toxic bandgap tuning.
ConditionsRoom temperature thermal transport measurements in solid solutions

Procuring Zn3As2 is essential for researchers engineering the thermal and topological properties of Cd3As2-based solid solutions, enabling fine-tuned control over the thermoelectric figure of merit (ZT).

Charge Transport: Superior Carrier Mobility in Nanowire Architectures

For nanoscale device integration, carrier mobility dictates response times and efficiency. Comparative studies of II-V nanowires (NWs) demonstrate that Zn3As2 NWs exhibit substantially higher carrier mobility than their Zn3P2 counterparts. Specifically, Zn3As2 NWs achieve mobilities up to 305 cm²/V·s, compared to just 42.5 cm²/V·s for Zn3P2 NWs [1]. This greater than 7-fold increase in mobility results in higher dark currents and superior charge extraction capabilities in metal-semiconductor-metal (MSM) photodetectors fabricated from Zn3As2 [1].

Evidence DimensionNanowire carrier mobility
Target Compound DataZn3As2 NWs (~305 cm²/V·s)
Comparator Or BaselineZn3P2 NWs (~42.5 cm²/V·s)
Quantified Difference>7x higher carrier mobility in Zn3As2.
ConditionsSingle nanowire electrical characterization under dark and illuminated conditions

High carrier mobility is a strict procurement requirement for fast-response nanoscale photodetectors and high-efficiency optoelectronic switches.

Near-Infrared (NIR) Photodetectors and Emitters

Directly leveraging its 1.0 eV direct bandgap and high carrier mobility, Zn3As2 is the optimal II-V semiconductor choice for fabricating NIR photodiodes, immersion lenses, and cut-off filters where visible-range materials like Zn3P2 are ineffective [1].

Precursor for Topological Dirac Semimetal Alloys

Utilizing its congruent sublimation and low thermal conductivity (0.012 W/cm·°C), Zn3As2 is heavily procured as an alloying agent to synthesize (Cd1-xZnx)3As2 solid solutions. This application allows researchers to tune the topological phase transition from a Dirac semimetal to a trivial insulator while mitigating cadmium toxicity [2].

High-Mobility Nanowire Heterostructures

Because Zn3As2 nanowires exhibit mobilities exceeding 300 cm²/V·s, the compound is highly sought after for bottom-up integration into nanoscale metal-semiconductor-metal (MSM) devices and advanced p-type logic components [3].

Earth-Abundant Thermoelectric Modules

Driven by its anomalously low lattice thermal conductivity and tunable p-type carrier concentration, Zn3As2 is utilized in the development of cost-effective, earth-abundant thermoelectric generators operating in the low-to-medium temperature regime [4].

GHS Hazard Statements

Aggregated GHS information provided by 234 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (98.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Wikipedia

Zinc arsenide

Dates

Last modified: 04-14-2024

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